molecular formula C19H13FN2OS B2876326 3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1105226-74-1

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2876326
CAS No.: 1105226-74-1
M. Wt: 336.38
InChI Key: BDQCOMNICCPYGB-UHFFFAOYSA-N
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Description

“3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound . It belongs to the class of thieno[3,2-d]pyrimidin-4-amines . These compounds are of interest in the field of medicinal chemistry, particularly as potential inhibitors of Mycobacterium tuberculosis bd oxidase .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-amines involves several steps . The starting material is typically a 4-chlorothieno[3,2-d]pyrimidine . This is reacted with the desired amine and potassium carbonate in a sealed vial . The reaction is heated to 100°C for 12 hours . The resulting product is then purified .

Scientific Research Applications

Antimicrobial and Anti-Inflammatory Agents

3-Benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents. Research has shown that thienopyrimidine derivatives exhibit remarkable activity against fungi, bacteria, and inflammation. These findings are based on the synthesis of new thienopyrimidine heterocyclic compounds and their subsequent testing for antimicrobial and anti-inflammatory properties (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Synthesis and Characterization

The synthesis and characterization of thienopyrimidin-4(3H)-one derivatives, which include this compound, have been an area of interest. These compounds have been studied for their molecular structures and potential interactions, contributing valuable knowledge to organic chemistry and drug development (Chen & Liu, 2019).

Antitumor and Antibacterial Properties

Studies have identified thienopyrimidin-4(3H)-one derivatives as potent agents with significant antitumor and antibacterial properties. These compounds have been synthesized and evaluated for their effectiveness against various cancer cell lines and bacterial strains, showing promising results (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Green Synthesis Approach

A green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, including the 3-benzyl-7-(3-fluorophenyl) variant, has been developed. This method is characterized by reduced catalyst loading, easy purification, and overall step economy, marking a significant advancement in the sustainable synthesis of pharmacologically important compounds (Shi et al., 2018).

Neurodegenerative and Neuropsychiatric Diseases Treatment

Research into the derivatives of thieno[3,2-d]pyrimidin-4(3H)-one has led to the discovery of compounds with potential applications in the treatment of cognitive impairment associated with neurodegenerative and neuropsychiatric diseases. These compounds have been studied for their inhibitory potency and efficacy in vivo, showing promise in clinical developments for treating conditions like schizophrenia and Alzheimer's disease (Li et al., 2016).

Future Directions

Thieno[3,2-d]pyrimidin-4-amines, including “3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one”, are of interest in the development of new drugs targeting Mycobacterium tuberculosis . Future research may focus on optimizing the synthesis of these compounds and studying their biological activity in more detail .

Properties

IUPAC Name

3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c20-15-8-4-7-14(9-15)16-11-24-18-17(16)21-12-22(19(18)23)10-13-5-2-1-3-6-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQCOMNICCPYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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